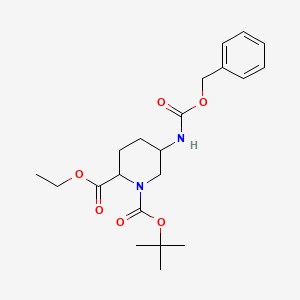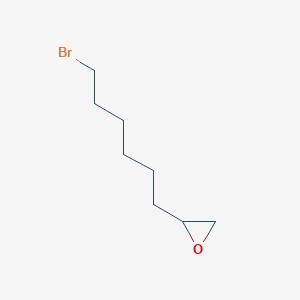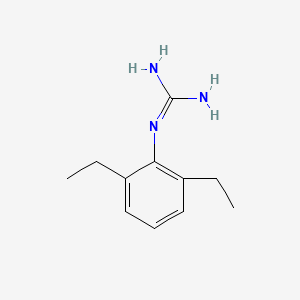![molecular formula C11H6BrF3N2O B13691790 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 2nd position of the phenyl ring, and an aldehyde group at the 2nd position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a palladium catalyst
Major Products Formed
Oxidation: 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl)oxazole
- 4-Bromo-2-(trifluoromethyl)phenyl)thiazole
- 4-Bromo-2-(trifluoromethyl)phenyl)pyrrole
Uniqueness
5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C11H6BrF3N2O |
|---|---|
Poids moléculaire |
319.08 g/mol |
Nom IUPAC |
5-bromo-4-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrF3N2O/c12-10-9(16-8(5-18)17-10)6-3-1-2-4-7(6)11(13,14)15/h1-5H,(H,16,17) |
Clé InChI |
VAEMGTDPOURISB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)

![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
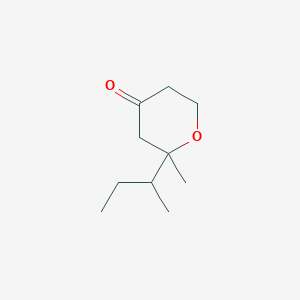

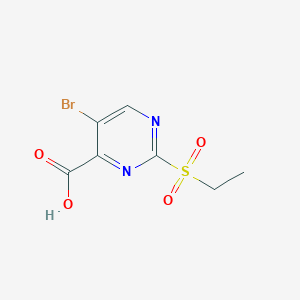

![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)
